

## A Comparative Analysis of Synthetic Routes to Lancifodilactone G

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Lancifodilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra lancifolia, has garnered significant attention from the synthetic chemistry community due to its intricate polycyclic architecture and potential biological activity. To date, the only completed total synthesis of a Lancifodilactone G derivative—specifically Lancifodilactone G acetate—has been reported by the research group of Zhen Yang. This guide provides a comparative analysis of Yang's successful route alongside other notable synthetic strategies that have been developed to tackle key structural fragments of this challenging natural product.

#### The Completed Total Synthesis: The Yang Route

The first and only asymmetric total synthesis of Lancifodilactone G acetate was accomplished by Zhen Yang and his team, as detailed in their 2017 and 2018 publications.[1][2] This landmark achievement was completed in 28 steps, starting from the readily available 2-(triisopropylsiloxy)-1,3-butadiene.[3] The synthesis is characterized by a series of elegant and strategic bond formations to construct the highly oxygenated and sterically congested core of the molecule.

#### **Key Strategic Features of the Yang Synthesis:**

The success of Yang's synthesis hinges on the carefully orchestrated application of several powerful synthetic transformations to assemble the complex ring system. The key steps include:



- Asymmetric Diels-Alder Reaction: This crucial step establishes the stereochemistry of the BC ring system early in the synthesis.[2]
- Ring-Closing Metathesis (RCM): An intramolecular RCM reaction, utilizing a Hoveyda-Grubbs II catalyst, was employed for the formation of the trisubstituted cyclooctene D-ring.[2]
   [4]
- Intramolecular Pauson-Khand Reaction: The sterically demanding F-ring was constructed via an intramolecular Pauson-Khand reaction.[4][5]
- Dieckmann-type Condensation: The final A-ring was installed using a Dieckmann-type condensation reaction.[2]

The overall synthetic strategy showcases a convergent approach, where key fragments of the molecule are synthesized separately before being coupled together.

# Alternative Synthetic Strategies and Fragment Syntheses

While Yang's group is the only one to have reported a completed total synthesis, other research groups have made significant contributions by developing synthetic routes to key substructures of Lancifodilactone G. These studies provide valuable insights into alternative approaches for constructing the challenging polycyclic core.

One notable example is the work of Leo Paquette and co-workers, who developed an expeditious route to the ABC ring system of Lancifodilactone G. Their strategy employed an enyne ring-closing metathesis to construct the C-ring, followed by a base-mediated biomimetic oxy-Michael addition and lactonization to form the AB-ring system.

### **Comparative Overview of Synthetic Strategies**

The following table provides a comparative overview of the key strategies employed in the completed total synthesis by Yang's group and the fragment synthesis by Paquette's group.



Synthetic Target	Research Group	Key Reactions	Starting Materials	Number of Steps	Overall Yield
Lancifodilacto ne G Acetate (Total Synthesis)	Zhen Yang, et al.	Asymmetric Diels-Alder, Ring-Closing Metathesis, Pauson- Khand Reaction, Dieckmann Condensation	2- (triisopropylsil oxy)-1,3- butadiene	28	Not explicitly stated
ABC Ring System (Fragment Synthesis)	Leo A. Paquette, et al.	Enyne Ring- Closing Metathesis, Oxy-Michael Addition- Lactonization	Not explicitly stated	Not applicable	Not applicable

# Experimental Protocols for Key Reactions in the Yang Synthesis

Detailed experimental procedures are crucial for researchers aiming to replicate or build upon existing synthetic routes. The following are representative protocols for some of the key transformations in the Yang group's total synthesis of Lancifodilactone G acetate.

#### **Asymmetric Diels-Alder Reaction**

The enantioselective synthesis of the initial ketoester was achieved through a Diels-Alder reaction catalyzed by an oxazaborolidine. This reaction was successfully performed on a large scale, providing a solid foundation for the total synthesis.[3]

#### **Intramolecular Pauson-Khand Reaction**

The construction of the sterically congested F-ring was accomplished via an intramolecular Pauson-Khand reaction. This cobalt-mediated cyclization of an enyne is a powerful tool for the



formation of cyclopentenones.

#### **Ring-Closing Metathesis**

The formation of the oxa-bridged eight-membered D-ring was achieved using a ring-closing metathesis reaction with a Hoveyda-Grubbs II catalyst.[4]

#### **Dieckmann-type Condensation**

The A-ring of Lancifodilactone G acetate was formed in the final stages of the synthesis through a Dieckmann-type condensation. This intramolecular reaction of a diester in the presence of a base is a classic method for forming cyclic β-keto esters.

### Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the overall synthetic strategy of the Yang group and the fragment synthesis approach by the Paquette group.



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Caption: Overall synthetic strategy for Lancifodilactone G acetate by the Yang group.



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Caption: Paquette's synthetic approach to the ABC ring system of Lancifodilactone G.

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